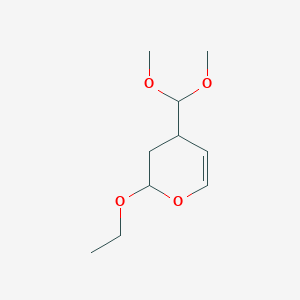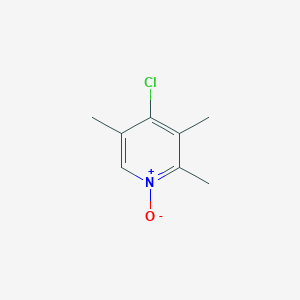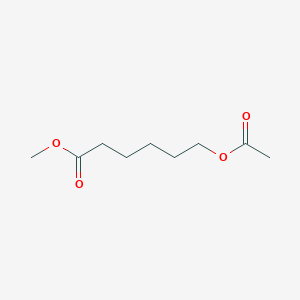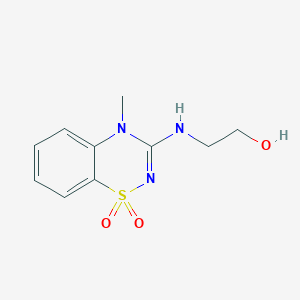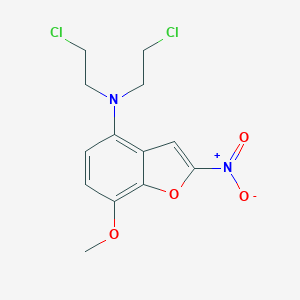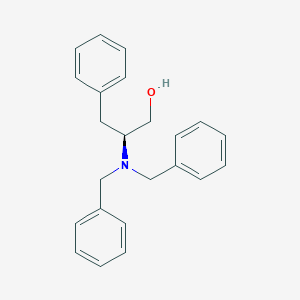
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol and related compounds involves several steps, starting from basic precursors like L-phenylalanine. Clayden et al. (1998) outlined a strategy for the asymmetric synthesis of 2-substituted alcohols using (S)-2-(Dibenzylamino)-3-phenylpropanal as a chiral auxiliary, demonstrating high levels of stereocontrol in nucleophilic additions (Clayden, McCarthy, & Cumming, 1998). Reetz et al. (2003) detailed the preparation of enantiomerically pure α-N,N-dibenzylamino aldehydes, providing insights into the synthetic route that includes the intermediate stage of benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate to the final product (Reetz, Drewes, & Schwickardi, 2003).
Molecular Structure Analysis
The molecular structure of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol and similar compounds has been elucidated using a combination of NMR spectroscopy and single-crystal X-ray diffraction. For example, Jones et al. (2016) investigated the stereochemistry of dibenzylamino-1-methylcyclohexanol isomers, providing critical information on the compound's conformational behavior both in solution and in the solid state (Jones et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol highlight its reactivity and versatility in organic synthesis. Forbes and Kirkbride (1992) discussed the synthesis of phenyl-2-propanone, noting the side reactions and the complexity of the resultant mixtures, which indirectly relate to the synthesis and handling of compounds like (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol (Forbes & Kirkbride, 1992).
Physical Properties Analysis
The physical properties of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, such as melting point, boiling point, and solubility, are crucial for its application in various fields. However, specific studies focusing solely on the physical properties of this compound were not identified in the current literature search, indicating a potential gap in the available research.
Chemical Properties Analysis
The chemical properties of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, including its reactivity, stability, and functional group transformations, are essential for its utilization in synthetic chemistry. While direct studies on this compound's chemical properties are limited, research on related compounds provides valuable insights. Balamurugan et al. (2016) synthesized a series of related compounds, assessing their antibacterial and antifungal activities, which indirectly suggests the bioactive potential of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol derivatives (Balamurugan et al., 2016).
Applications De Recherche Scientifique
Enantiomerically Pure Compound Synthesis
This compound has been explored for its role in the synthesis of enantiomerically pure α-N,N-dibenzylamino aldehydes, which are valuable intermediates in organic synthesis. For example, (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal, an important intermediate, can be prepared from (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, demonstrating its utility in the preparation of complex organic molecules with high enantiomeric purity. This process involves steps such as alkylation, esterification, and oxidation, showcasing the compound's versatility in organic synthesis (Reetz, Drewes, & Schwickardi, 2003).
Potential in Pharmacological Assays
In the field of pharmacology, the compound has been evaluated for its potential antihistaminic activity. A study involving molecular topology to classify compounds according to their antihistaminic activity highlighted the selection of compounds, including 2-(dibenzylamino-3-phenyl-1-propanol (referred to as AH1 in the study), for in vivo antihistaminic activity assays. This research indicates the compound's potential as a bioactive molecule in the development of new antihistamines with low sedative effects (Duart et al., 2006).
Applications in Asymmetric Synthesis
The compound has also been utilized in asymmetric synthesis, serving as a chiral intermediate in the production of pharmaceuticals. For instance, its role in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using yeast reductase demonstrates its application in producing chiral alcohols with high enantioselectivity, which are crucial for the synthesis of antidepressant drugs. This process highlights the compound's importance in biocatalysis and the production of chiral intermediates for pharmaceutical applications (Choi et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-2-(dibenzylamino)-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c25-19-23(16-20-10-4-1-5-11-20)24(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23,25H,16-19H2/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNVOFMPUPOZDF-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427090 | |
| Record name | (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol | |
CAS RN |
111060-52-7 | |
| Record name | (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



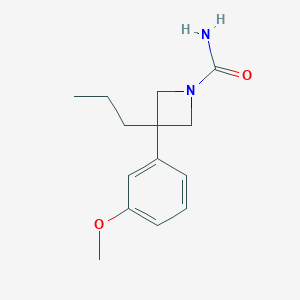
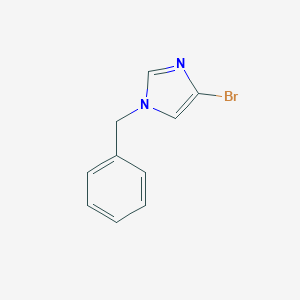
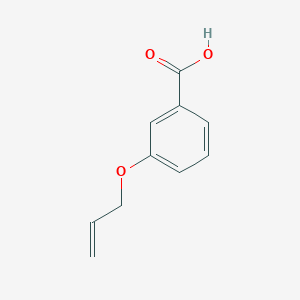
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)

![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)
